molecular formula C11H17Cl2N3O2 B1500683 Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride CAS No. 1185317-00-3

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Cat. No.: B1500683
CAS No.: 1185317-00-3
M. Wt: 294.17 g/mol
InChI Key: LEGUACSNOPNKRH-UHFFFAOYSA-N
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Description

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride: is a chemical compound with significant applications in scientific research and industry. It is a derivative of nicotinic acid, where a piperazine ring is attached to the 2-position of the pyridine ring, and the ester group is methylated. This compound is often used in the synthesis of various pharmaceuticals and as a reagent in chemical research.

Synthetic Routes and Reaction Conditions:

  • Synthesis from Nicotinic Acid: The synthesis typically starts with nicotinic acid, which undergoes esterification with methanol in the presence of a strong acid catalyst to form methyl nicotinate.

  • Piperazine Addition: The piperazine ring is then introduced through a nucleophilic substitution reaction, where the ester group of methyl nicotinate reacts with piperazine under controlled conditions.

  • Dihydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the dihydrochloride salt, which improves its solubility and stability.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where each step is carefully controlled to ensure product quality and yield.

  • Purification: The final product is purified through crystallization and filtration to remove any impurities and by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes.

  • Reduction Products: Amines and amides.

  • Substitution Products: Modified piperazine derivatives with different functional groups.

Scientific Research Applications

Chemistry: Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and receptor binding. Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, leading to modulation of biological processes.

Comparison with Similar Compounds

  • Methyl 2-(piperazin-1-yl)benzoate: Similar structure but with a benzene ring instead of a pyridine ring.

  • Methyl 2-(piperazin-1-yl)acetate: Similar piperazine structure but with an acetate group instead of a nicotinate group.

  • 2-Methyl-1-(piperazin-1-yl)propan-2-ol: Contains a piperazine ring and a hydroxyl group.

Uniqueness: Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is unique due to its specific combination of the pyridine ring and the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.2ClH/c1-16-11(15)9-3-2-4-13-10(9)14-7-5-12-6-8-14;;/h2-4,12H,5-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGUACSNOPNKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671793
Record name Methyl 2-(piperazin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185317-00-3
Record name Methyl 2-(piperazin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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